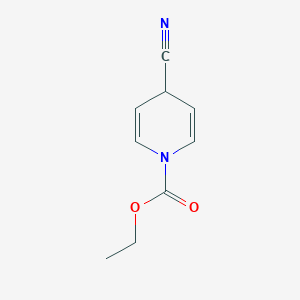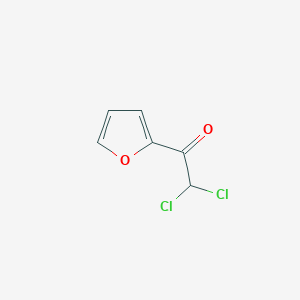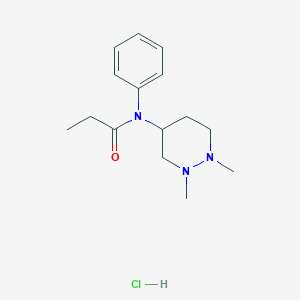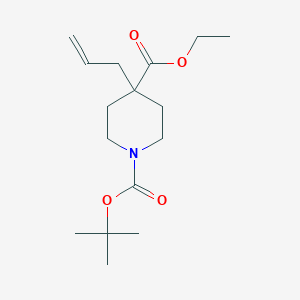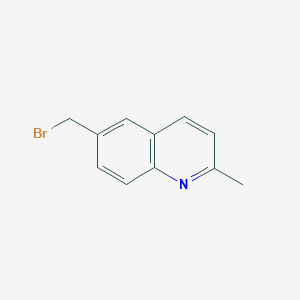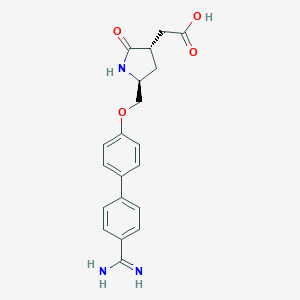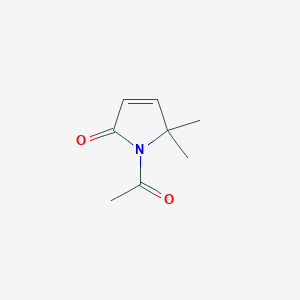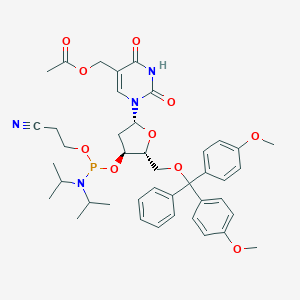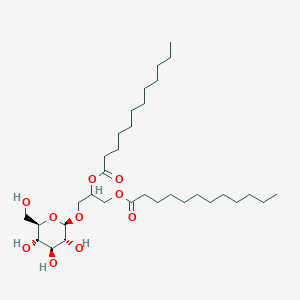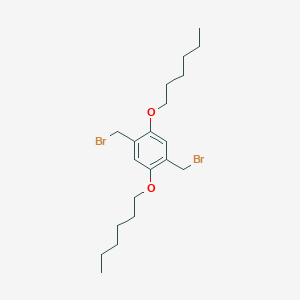
3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
作用機序
The mechanism of action of 3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide is not fully understood. It is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that play a role in the immune response. 3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide has also been shown to have anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply nutrients to tumors.
生化学的および生理学的効果
3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). It can also inhibit the growth of blood vessels that supply nutrients to tumors, which can lead to tumor cell death.
実験室実験の利点と制限
One advantage of using 3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide in lab experiments is that it has been shown to have anti-tumor activity in preclinical models. This makes it a promising candidate for further study. However, there are also limitations to using 3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects. Additionally, its effectiveness in treating different types of cancer may vary.
将来の方向性
There are several future directions for research on 3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide. One area of study is to further investigate its mechanism of action and how it can be used in combination with other cancer treatments. Another area of study is to evaluate its effectiveness in treating specific types of cancer, such as lung cancer and melanoma. Additionally, research could be conducted to develop new formulations of 3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide that are more effective and have fewer side effects. Overall, 3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide has shown promise as a potential cancer treatment, and further research is needed to fully understand its potential.
合成法
3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis process is complex and requires expertise in organic chemistry. Detailed information on the synthesis method can be found in the scientific literature.
科学的研究の応用
3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in preclinical models, and clinical trials have been conducted to evaluate its effectiveness in treating various types of cancer. 3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
特性
CAS番号 |
141269-53-6 |
|---|---|
製品名 |
3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide |
分子式 |
C23H28Cl2N2O3 |
分子量 |
451.4 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-N-methyl-N-(3-methylidene-2-oxo-8-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-7-yl)acetamide |
InChI |
InChI=1S/C23H28Cl2N2O3/c1-15-13-23(30-22(15)29)8-7-19(27-9-3-4-10-27)20(14-23)26(2)21(28)12-16-5-6-17(24)18(25)11-16/h5-6,11,19-20H,1,3-4,7-10,12-14H2,2H3 |
InChIキー |
AIGXNGMYDUNNBN-UHFFFAOYSA-N |
SMILES |
CN(C1CC2(CCC1N3CCCC3)CC(=C)C(=O)O2)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
正規SMILES |
CN(C1CC2(CCC1N3CCCC3)CC(=C)C(=O)O2)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
同義語 |
(5alpha,7alpha,8beta)-(+)(-)-SMBU-1 (5alpha,7beta,8alpha)-(+)(-)-SMBU-1 3,4-dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide 3,4-dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide, (5alpha,7beta,8alpha)-(+)(-)-isomer SMBU-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



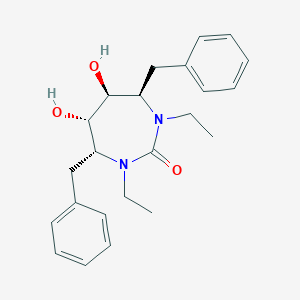
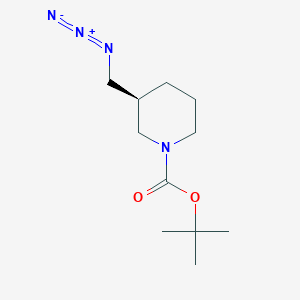
![6-Methylpyrido[2,3-b]pyrazine](/img/structure/B115538.png)
![[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B115539.png)
